5-Methyl-7-(trifluoromethyl)-1,4-diazepane
Description
Properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-5-4-6(7(8,9)10)12-3-2-11-5/h5-6,11-12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJSDJIWYKRGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCCN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trifluoromethyl)-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diaminobutane with trifluoroacetic anhydride, followed by cyclization with formaldehyde under acidic conditions. The reaction is carried out at elevated temperatures to facilitate ring closure and formation of the diazepane structure.
Industrial Production Methods
Industrial production of 5-Methyl-7-(trifluoromethyl)-1,4-diazepane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted diazepane compounds with various functional groups.
Scientific Research Applications
5-Methyl-7-(trifluoromethyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)-1,4-diazepane involves its interaction with biological targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific molecular targets, disrupting normal cellular functions and leading to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected 1,4-Diazepane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents and Positions | CAS Number |
|---|---|---|---|---|
| 5-Methyl-7-(trifluoromethyl)-1,4-diazepane | C₆H₁₀F₃N₂ | 182.15 | -CH₃ (C5), -CF₃ (C7) | Not Provided |
| 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane | C₁₁H₁₂ClF₃N₃ | 293.68 | Pyridinyl-Cl-CF₃ (N1), -CH₂- (ring) | Not Provided |
| 1,4-Bis[(chloromethyl)sulfonyl]-1,4-diazepane | C₇H₁₄Cl₂N₂O₄S₂ | 325.24 | -SO₂CH₂Cl (N1, N4) | 2893-96-1 |
Key Observations :
Substituent Diversity : Unlike the pyridinyl and sulfonyl derivatives, 5-Methyl-7-(trifluoromethyl)-1,4-diazepane lacks aromatic or sulfonyl groups, which reduces its polarity but enhances steric accessibility at the nitrogen centers.
Molecular Weight : The compound has a lower molecular weight (182.15 g/mol) than its pyridinyl- or sulfonyl-containing counterparts, suggesting advantages in pharmacokinetic properties such as membrane permeability.
Reactivity and Stability
- Hydrolytic Stability : The absence of sulfonyl or chloromethyl groups (as in 1,4-Bis[(chloromethyl)sulfonyl]-1,4-diazepane) reduces susceptibility to hydrolysis, making 5-Methyl-7-(trifluoromethyl)-1,4-diazepane more stable under aqueous conditions.
- Synthetic Accessibility : Derivatives with trifluoromethyl groups often require specialized fluorination techniques, whereas pyridinyl-substituted analogs (e.g., 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane) may involve cross-coupling reactions, increasing synthetic complexity .
Research Findings and Limitations
- Computational Insights: Density-functional theory (DFT) studies, such as those employing Becke’s hybrid exchange-correlation functionals, could predict the electronic structure and thermodynamic stability of 5-Methyl-7-(trifluoromethyl)-1,4-diazepane .
- Data Gaps : Detailed pharmacological or material property data (e.g., solubility, melting points, bioactivity) are unavailable for 5-Methyl-7-(trifluoromethyl)-1,4-diazepane, highlighting the need for further experimental characterization.
Biological Activity
5-Methyl-7-(trifluoromethyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of 5-Methyl-7-(trifluoromethyl)-1,4-diazepane features a diazepane ring with methyl and trifluoromethyl substituents, which are critical for its biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
The biological activity of 5-Methyl-7-(trifluoromethyl)-1,4-diazepane can be attributed to its interaction with various molecular targets. The presence of the trifluoromethyl group may facilitate interactions with receptors or enzymes, modulating their activity. Preliminary studies suggest that this compound may act through:
- Enzyme Inhibition: Compounds with similar structures have shown inhibitory effects on key enzymes involved in metabolic pathways.
- Receptor Modulation: The diazepane structure is often associated with modulation of neurotransmitter receptors, which could be relevant for neuropharmacological applications.
Anticancer Properties
Research indicates that compounds related to 5-Methyl-7-(trifluoromethyl)-1,4-diazepane exhibit anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methyl-7-(trifluoromethyl)-1,4-diazepane | Panc-1 | 0.051 |
| Related Compound X | BxPC-3 | 0.066 |
These findings suggest that structural modifications can significantly influence anticancer potency.
Neuropharmacological Effects
The diazepane framework is known for its anxiolytic and sedative properties. Preliminary assessments of 5-Methyl-7-(trifluoromethyl)-1,4-diazepane indicate potential activity at GABA receptors, which are critical in the modulation of anxiety and stress responses.
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of various diazepane derivatives on pancreatic cancer cells, it was found that 5-Methyl-7-(trifluoromethyl)-1,4-diazepane exhibited significant inhibition of cell growth at low concentrations (IC50 values ranging from 0.051 µM to 0.066 µM) against human pancreatic adenocarcinoma cell lines like BxPC-3 and Panc-1 .
Case Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological profile of similar diazepanes revealed that these compounds could enhance GABAergic transmission, suggesting a potential application in treating anxiety disorders. The specific binding affinities and functional assays indicated promising results for further development .
Structure-Activity Relationships (SAR)
Understanding the SAR of 5-Methyl-7-(trifluoromethyl)-1,4-diazepane is crucial for optimizing its biological activity. Key factors influencing activity include:
- Substituent Positioning: The location and type of substituents (e.g., methyl vs. trifluoromethyl) can drastically alter the compound's potency and selectivity towards biological targets.
- Ring Modifications: Alterations to the diazepane ring structure may enhance or diminish receptor binding affinity and enzyme inhibition capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
